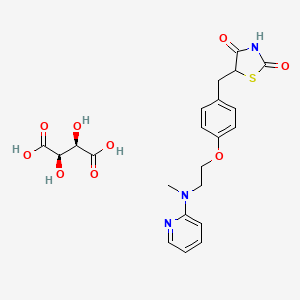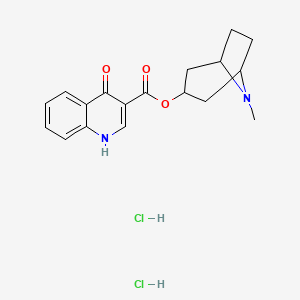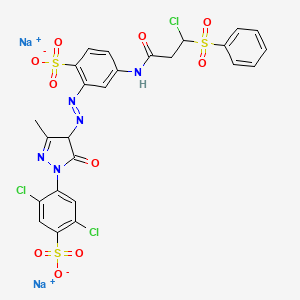
2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo group, sulfonic acid groups, and multiple chlorine substitutions. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt involves multiple steps. The process typically begins with the nitration of benzene derivatives, followed by the introduction of sulfonic acid groups through sulfonation reactions. The azo group is introduced via diazotization and coupling reactions. The final product is obtained after several purification steps .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to optimize the synthesis process .
化学反应分析
Types of Reactions
2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and sodium nitrite for diazotization. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amines, and sulfonic acid derivatives .
科学研究应用
2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism by which 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt exerts its effects involves interactions with various molecular targets. The azo group can undergo reduction to form amines, which can interact with proteins and enzymes, altering their activities. The sulfonic acid groups enhance the compound’s solubility and reactivity in aqueous environments .
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-5-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt
- 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, potassium salt
Uniqueness
The unique combination of chlorine substitutions, azo group, and sulfonic acid groups in 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt gives it distinct chemical properties. These properties make it particularly useful in applications requiring high stability, solubility, and reactivity .
属性
CAS 编号 |
83399-70-6 |
|---|---|
分子式 |
C25H18Cl3N5Na2O10S3 |
分子量 |
797.0 g/mol |
IUPAC 名称 |
disodium;4-[4-[[5-[[3-(benzenesulfonyl)-3-chloropropanoyl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C25H20Cl3N5O10S3.2Na/c1-13-24(25(35)33(32-13)19-10-17(27)21(11-16(19)26)46(41,42)43)31-30-18-9-14(7-8-20(18)45(38,39)40)29-23(34)12-22(28)44(36,37)15-5-3-2-4-6-15;;/h2-11,22,24H,12H2,1H3,(H,29,34)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI 键 |
RMDKWDZJPFQAKN-UHFFFAOYSA-L |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)CC(S(=O)(=O)C3=CC=CC=C3)Cl)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



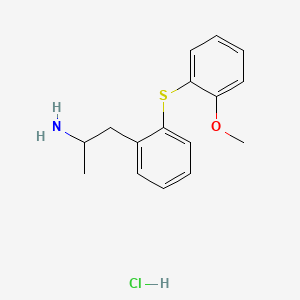
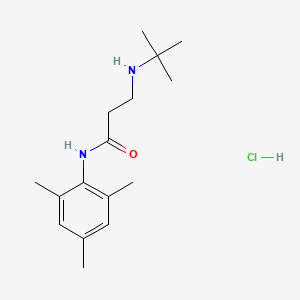
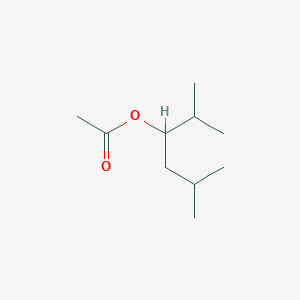
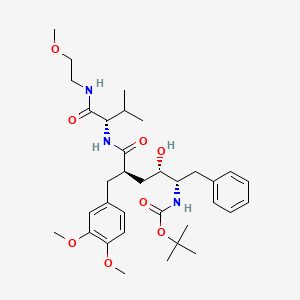
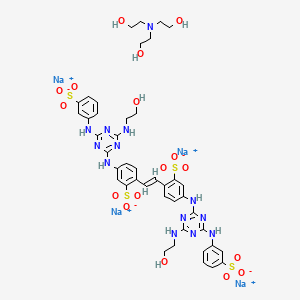
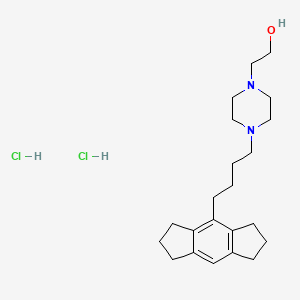
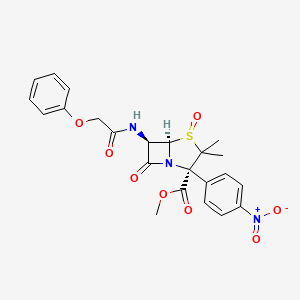
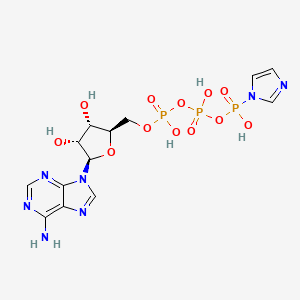
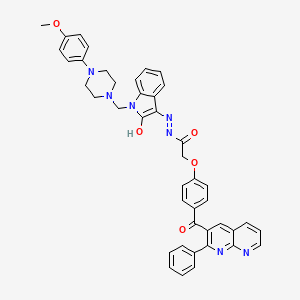
![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)
